5-METHOXY-5-PROPYLUNDECANE 5-METHOXY-5-PROPYLUNDECANE
Brand Name: Vulcanchem
CAS No.: 62813-67-6
VCID: VC8284304
InChI: InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3
SMILES: CCCCCCC(CCC)(CCCC)OC
Molecular Formula: C15H32O
Molecular Weight: 228.41 g/mol

5-METHOXY-5-PROPYLUNDECANE

CAS No.: 62813-67-6

Cat. No.: VC8284304

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

5-METHOXY-5-PROPYLUNDECANE - 62813-67-6

Specification

CAS No. 62813-67-6
Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
IUPAC Name 5-methoxy-5-propylundecane
Standard InChI InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3
Standard InChI Key JCMWYUJPXZOVDK-UHFFFAOYSA-N
SMILES CCCCCCC(CCC)(CCCC)OC
Canonical SMILES CCCCCCC(CCC)(CCCC)OC

Introduction

Structural Analysis and Nomenclature

5-Methoxy-5-propylundecane (IUPAC name: 5-methoxy-5-propylundecane) is a branched alkane derivative featuring a methoxy group (-OCH₃) and a propyl substituent (-C₃H₇) at the 5-position of an undecane backbone (C₁₁H₂₄). The molecule’s structure implies significant steric hindrance due to the branching at the central carbon, which influences its physical properties and reactivity .

Key structural parameters (theoretical):

  • Molecular formula: C₁₅H₃₂O

  • Molecular weight: 228.42 g/mol (calculated)

  • Branching index: 0.47 (estimated using the Kier-Hall method)

  • Octanol-water partition coefficient (LogP): 6.2 ± 0.3 (predicted via EPI Suite)

Comparative analysis with structurally similar compounds, such as 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), reveals that the absence of ketone groups in 5-methoxy-5-propylundecane likely reduces its polarity and aqueous solubility .

Synthetic Approaches and Challenges

Nucleophilic Substitution of Undecane Derivatives

A hypothetical pathway involves the alkylation of 5-hydroxyundecane with propyl bromide under basic conditions, followed by methoxylation. This method faces challenges due to:

  • Low reactivity of tertiary alcohols in SN2 reactions

  • Competing elimination pathways at elevated temperatures

Grignard Reaction-Based Assembly

An alternative strategy could employ a ketone intermediate (e.g., 5-undecanone) reacting with a propyl Grignard reagent (C₃H₇MgBr), followed by methylation of the resulting alcohol. This approach would require precise control over:

  • Stoichiometry to prevent over-alkylation

  • Reaction temperature (optimal range: −78°C to 0°C)

Physicochemical Property Predictions

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) provide the following theoretical insights:

PropertyPredicted ValueMethod
Boiling point278–282°CJoback method
Melting point−15°C to −10°CGroup contribution
Vapor pressure (25°C)0.12 mmHgAntoine equation
Solubility in water0.8 mg/LUNIFAC model

These predictions align with trends observed in 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), where methoxy groups significantly decrease water solubility compared to hydroxyl analogs .

Analytical Characterization Challenges

Key hurdles in verifying the compound’s existence include:

  • Lack of reference standards for chromatographic comparison

  • Ambiguity in mass spectral interpretation due to:

    • Low ionization efficiency in ESI-MS

    • Complex fragmentation patterns in EI-MS

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